5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1,2-dihydroisoquinolin-1-one
Description
Properties
IUPAC Name |
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-20-11-10-15-16(19(20)22)4-3-5-18(15)24-12-17(21)13-6-8-14(23-2)9-7-13/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIOJVQSMBKENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schmidt Reaction-Based Cyclization
The Schmidt reaction, utilizing sodium azide and methanesulfonic acid, is a well-established method for constructing dihydroisoquinolinones. For example, 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one was synthesized via cyclization of 6-methoxy-2,3-dihydro-1H-inden-1-one with sodium azide in dichloromethane. Adapting this method, the 2-methyl group can be introduced by starting with a pre-methylated indanone precursor. Key considerations include:
Asymmetric Synthesis via Chiral Auxiliaries
A rhodium-catalyzed asymmetric approach was employed for a related (S)-isoquinolinone intermediate:
- Alkylation : Commercially available (4-hydroxy-3-methoxy-phenyl)-acetic acid ethyl ester undergoes alkylation to introduce the 2-methyl group.
- Formylation : Dichloro(methoxy)methane mediates para-formylation relative to the methoxy group, yielding an aldehyde intermediate.
- Chiral Induction : Condensation with (S)-2-methylpropane-2-sulfinamide generates a sulfinylimine, enabling diastereoselective arylstannane addition (96:4 dr) using [Rh(cod)(MeCN)₂]BF₄.
- Cyclization : Acidic cleavage of the sulfinamide group triggers intramolecular aminolysis, forming the enantiopure dihydroisoquinolinone core (92% ee).
Functionalization at the 5-Position
Introducing the 2-(4-methoxyphenyl)-2-oxoethoxy moiety at position 5 requires precise regioselective substitution:
Nucleophilic Aromatic Substitution
A phenolic intermediate at position 5 can undergo alkylation with 2-bromo-1-(4-methoxyphenyl)ethanone :
Transition Metal-Catalyzed Coupling
Palladium-mediated cross-coupling offers an alternative for late-stage functionalization:
- Buchwald-Hartwig Amination : Coupling a 5-bromo-dihydroisoquinolinone with a pre-synthesized 2-(4-methoxyphenyl)-2-oxoethylamine derivative.
- Catalytic System : Pd₂(dba)₃/Xantphos with Cs₂CO₃ in toluene at 110°C.
Synthetic Route Optimization
A convergent synthesis route is proposed (Scheme 1):
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Alkylation of indanone precursor | NaH, CH₃I, THF, 0°C → RT | 85% |
| 2 | Schmidt cyclization | NaN₃, CH₂Cl₂, MsOH, 24 h | 78% |
| 3 | 5-Hydroxy intermediate oxidation | DDQ, CH₂Cl₂, 12 h | 92% |
| 4 | Alkylation with bromo ketone | K₂CO₃, DMF, 60°C, 8 h | 65% |
| 5 | Final purification | Column chromatography (SiO₂, EtOAc/hexane) | 95% purity |
Key Challenges :
- Regioselectivity : Competing O- vs. N-alkylation during Step 4 necessitates careful base selection.
- Stereochemical Integrity : Rhodium-catalyzed steps require strict moisture control to preserve enantiopurity.
Analytical Characterization
Critical data for validating the target compound:
Comparative Analysis of Methodologies
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for various biological activities, particularly in the context of enzyme inhibition and potential therapeutic effects.
Enzyme Inhibition
Recent studies have demonstrated that compounds structurally related to 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1,2-dihydroisoquinolin-1-one exhibit significant inhibitory effects on specific enzymes. For instance, research indicates that the presence of the methoxyphenyl group is crucial for selective inhibition of linoleate oxygenase activity in ALOX15, an enzyme implicated in inflammatory processes . The structural components of these compounds, including the ester group, play a vital role in their binding affinity and inhibitory potency.
Anticancer Activity
Compounds with similar structures have shown promise in anticancer research. They have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Case Studies
Several case studies have been documented to illustrate the practical applications and effectiveness of this compound in various experimental settings.
Case Study 1: Inhibition of ALOX15
A study involving the synthesis and testing of derivatives similar to this compound revealed that modifications to the methoxy group significantly influenced inhibitory potency against ALOX15. The findings suggested that specific substitutions could enhance selectivity and efficacy .
Case Study 2: Antitumor Activity
In vitro studies conducted on cancer cell lines demonstrated that compounds derived from this isoquinoline structure exhibited cytotoxic effects. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function, leading to apoptosis .
Mechanism of Action
The mechanism of action of 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- 4-Methoxyamphetamine
Uniqueness
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1,2-dihydroisoquinolin-1-one is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Unlike its analogs, it possesses a unique oxoethoxy linkage that may enhance its interaction with biological targets .
Biological Activity
5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methyl-1,2-dihydroisoquinolin-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 325.36 g/mol. The structure features a dihydroisoquinoline core substituted with a methoxyphenyl group and an oxoethoxy moiety, which may influence its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The methoxyphenyl group can enhance the compound's ability to scavenge free radicals.
- Anticancer Properties : Research indicates potential cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Biological Activity Data
| Biological Activity | Target | Reference |
|---|---|---|
| Antioxidant | Free Radicals | |
| Cytotoxicity | Cancer Cell Lines (e.g., HeLa, MCF-7) | |
| Anti-inflammatory | TNF-α, IL-6 Inhibition |
Case Studies
-
Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of the compound on HeLa and MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity. Mechanistic studies revealed that the compound induces apoptosis via the intrinsic pathway, characterized by increased caspase-3 activity and mitochondrial membrane potential disruption. -
Anti-inflammatory Potential
In an animal model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema compared to controls. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues, correlating with decreased levels of TNF-α and IL-6 in serum samples.
Q & A
Basic Research Questions
Q. What are the critical steps for optimizing the synthesis of 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1,2-dihydroisoquinolin-1-one?
- Methodological Answer : The synthesis typically involves coupling a methoxyphenyl-substituted oxadiazole precursor with a dihydroisoquinolinone core. Key steps include:
- Reagent selection : Use of acetic anhydride or phosphorous oxychloride for cyclization reactions .
- Reaction conditions : Maintain elevated temperatures (80–120°C) and anhydrous solvents (e.g., dichloromethane or ethanol) to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Acetic anhydride, 100°C | 65–70 | 92 |
| Coupling | K₂CO₃, DMF, 80°C | 75–80 | 95 |
Q. How can researchers analytically characterize this compound to confirm its structure?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze ¹H and ¹³C spectra to verify methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and dihydroisoquinolinone (δ 6.8–7.5 ppm for aromatic protons) moieties .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 381.3 for [M+H]⁺) .
- HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>98%) .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Dose-response recalibration : Adjust concentrations based on pharmacokinetic parameters (e.g., bioavailability, half-life) .
- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites affecting in vivo results .
- Control experiments : Compare with structurally analogous compounds (e.g., 4-methoxy-substituted derivatives) to isolate functional group contributions .
Q. How can computational modeling predict the compound’s interaction with acetylcholinesterase (AChE) for Alzheimer’s research?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model binding poses, focusing on the methoxyphenyl group’s interaction with AChE’s peripheral anionic site .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG < -8 kcal/mol indicates strong inhibition) .
Q. What experimental designs minimize batch-to-batch variability in scaled-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediate purity .
- DoE optimization : Use a central composite design to test variables (temperature, catalyst loading, solvent ratio) and identify robust conditions .
- Crystallization control : Employ anti-solvent addition (e.g., water in ethanol) to ensure uniform particle size distribution .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values for kinase inhibition assays?
- Methodological Answer :
- Assay standardization : Normalize results using a reference inhibitor (e.g., staurosporine) across labs .
- Kinetic analysis : Measure Kᵢ values via Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition .
- Orthogonal assays : Validate findings with SPR (surface plasmon resonance) to confirm binding kinetics .
Future Research Directions
Q. What advanced methodologies could elucidate the compound’s mechanism in neuroinflammatory pathways?
- Methodological Answer :
- Single-cell RNA sequencing : Profile microglial responses to the compound in LPS-induced inflammation models .
- CRISPR-Cas9 screening : Identify gene targets (e.g., NLRP3, COX-2) modulated by the compound in neuronal cells .
- In silico toxicology : Use ProTox-II to predict off-target effects and guide SAR refinements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
